1,2-Ethanediol, 1-(2-furanyl)-

Description

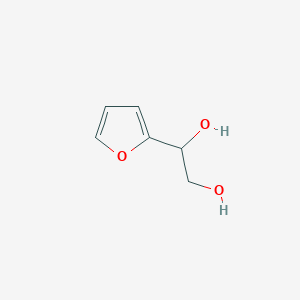

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSOKWRRCVPEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340618 | |

| Record name | 1-(2-Furyl)-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19377-75-4 | |

| Record name | 1-(2-Furyl)-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-(2-furanyl)-1,2-ethanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-furanyl)-1,2-ethanediol, a vicinal diol featuring a furan moiety, is a molecule of significant interest in synthetic organic chemistry and drug development. Its structural motifs—a reactive furan ring and a stereochemically rich diol—offer a versatile platform for the synthesis of complex molecular architectures and biologically active compounds. The furan nucleus is a common scaffold in numerous pharmaceuticals, and the diol functionality provides a handle for a wide array of chemical transformations, including oxidation, esterification, and the formation of cyclic acetals. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in research and development, enabling informed decisions in reaction design, purification, and formulation.

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-(2-furanyl)-1,2-ethanediol, detailed experimental protocols for their determination, and a discussion of the underlying scientific principles.

Chemical Identity and Molecular Structure

-

IUPAC Name: 1-(furan-2-yl)ethane-1,2-diol[1]

-

CAS Number: 19377-75-4[1]

-

Molecular Formula: C₆H₈O₃[1]

-

Molecular Weight: 128.13 g/mol [1]

-

Synonyms: 1-(2-Furyl)-1,2-ethanediol, 1-(2-Furanyl)ethylene glycol, 2-(1,2-Dihydroxyethyl)furan[1]

The structure of 1-(2-furanyl)-1,2-ethanediol, characterized by a furan ring attached to an ethane-1,2-diol backbone, is depicted below.

Caption: 2D Chemical Structure of 1-(2-furanyl)-1,2-ethanediol.

Summary of Physical Properties

A compilation of the available physical property data for 1-(2-furanyl)-1,2-ethanediol is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Weight | 128.13 g/mol | PubChem[1] |

| Boiling Point | 83-85 °C at 0.01 Torr | Predicted |

| Density | 1.271 g/cm³ | Predicted |

| pKa | 13.28 | Predicted |

| LogP | -0.5 | PubChem (XLogP3)[1] |

Detailed Physical Properties and Experimental Determination

Melting Point

The melting point of a solid is a critical indicator of its purity. As of the latest literature review, a definitive experimental melting point for 1-(2-furanyl)-1,2-ethanediol has not been reported. The presence of two hydroxyl groups suggests that the compound is likely a solid at room temperature due to intermolecular hydrogen bonding.

Experimental Protocol for Melting Point Determination:

The melting point can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C/min) near the expected melting point for an accurate measurement.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A predicted boiling point of 83-85 °C at a reduced pressure of 0.01 Torr is available. The high boiling point at atmospheric pressure is expected due to the presence of hydroxyl groups capable of hydrogen bonding.

Experimental Protocol for Boiling Point Determination (Thiele Tube Method):

For small sample quantities, the Thiele tube method is a convenient way to determine the boiling point.

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating and Observation: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped.

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Solubility

The solubility of 1-(2-furanyl)-1,2-ethanediol in various solvents is a critical parameter for its use in synthesis and purification. Due to the presence of two hydroxyl groups and a moderately polar furan ring, the compound is expected to be soluble in polar protic and aprotic solvents.

Predicted Solubility Profile:

-

Water: Likely soluble due to hydrogen bonding with water molecules.

-

Ethanol, Methanol: Likely soluble due to their polar protic nature.

-

Acetone, Ethyl Acetate: Likely soluble due to their polar aprotic nature.

-

Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF): Likely soluble due to their high polarity.

-

Hexane, Toluene: Likely insoluble or sparingly soluble due to their nonpolar nature.

Experimental Protocol for Solubility Determination:

-

Sample Preparation: Weigh a precise amount of 1-(2-furanyl)-1,2-ethanediol (e.g., 10 mg).

-

Solvent Addition: Add a measured volume of the solvent to be tested (e.g., 1 mL) to the sample in a vial.

-

Observation: Stir or shake the mixture at a constant temperature (e.g., 25 °C) and observe for dissolution.

-

Quantification: If the sample dissolves, add more solute until saturation is reached. The solubility can then be expressed in terms of g/L or mol/L.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of 1-(2-furanyl)-1,2-ethanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the furan ring protons, the methine proton, the methylene protons, and the hydroxyl protons. The chemical shifts and coupling patterns will provide valuable information about the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2-furanyl)-1,2-ethanediol is expected to exhibit characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups involved in hydrogen bonding.

-

C-H Stretch (furan): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Absorption bands below 3000 cm⁻¹.

-

C=C Stretch (furan): Absorption bands in the region of 1500-1600 cm⁻¹.

-

C-O Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (128.13 g/mol ) is expected.

-

Fragmentation: Common fragmentation pathways for diols include the loss of water (M-18), and cleavage of the C-C bond between the hydroxyl-bearing carbons. The furan ring can also undergo characteristic fragmentation. PubChem indicates the availability of GC-MS data from the NIST Mass Spectrometry Data Center.[1]

Synthesis

A common and effective method for the synthesis of 1,2-diols is the dihydroxylation of the corresponding alkene. Therefore, 1-(2-furanyl)-1,2-ethanediol can be synthesized via the dihydroxylation of 2-vinylfuran.

Synthetic Pathway:

Caption: Synthesis of 1-(2-furanyl)-1,2-ethanediol from 2-vinylfuran.

Experimental Protocol for Dihydroxylation (Upjohn Dihydroxylation):

This method utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO).

-

Reaction Setup: In a round-bottom flask, dissolve 2-vinylfuran in a suitable solvent system, such as a mixture of acetone and water.

-

Reagent Addition: Add N-methylmorpholine N-oxide (NMO) to the solution. Then, add a catalytic amount of osmium tetroxide solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a reducing agent, such as sodium sulfite or sodium bisulfite.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

1-(2-furanyl)-1,2-ethanediol is a valuable building block with significant potential in organic synthesis and medicinal chemistry. This technical guide has provided a comprehensive overview of its physical properties, along with detailed experimental protocols for their determination and a plausible synthetic route. While some experimental data remains to be definitively established, the information presented here serves as a valuable resource for researchers working with this versatile compound. It is recommended that the predicted values be experimentally verified for critical applications.

References

-

PubChem. 1-(2-Furyl)-1,2-ethanediol. National Center for Biotechnology Information. [Link]

-

Synerzine. Safety Data Sheet: Ethanone, 1-(2-furanyl)-. [Link]

-

SpectraBase. 1,2-Ethanediol, 1,2-di-2-furanyl-. [Link]

-

NIST. 1,2-Ethanediol, 1-(2-furanyl)-. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,2-Ethanediol, 1-(2-furanyl)-

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 1,2-ethanediol, 1-(2-furanyl)-, a valuable chiral building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the primary synthetic routes, including mechanistic insights, field-proven protocols, and a comparative analysis of different approaches. Emphasis is placed on scientific integrity, providing a self-validating framework for the described experimental procedures. This guide delves into catalytic dihydroxylation reactions, including the Sharpless Asymmetric Dihydroxylation, the Upjohn Dihydroxylation, and oxidation with potassium permanganate, as well as emerging enzymatic methods. Each section is supported by in-text citations and culminates in a comprehensive list of references.

Introduction: The Significance of 1,2-Ethanediol, 1-(2-furanyl)-

1,2-Ethanediol, 1-(2-furanyl)- (also known as 1-(furan-2-yl)ethane-1,2-diol) is a vicinal diol of significant interest due to the presence of a chiral center and the versatile furan moiety. The furan ring serves as a bioisostere for phenyl groups and can participate in a variety of chemical transformations, making this diol a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The diol functionality allows for further synthetic manipulations, such as the formation of epoxides, esters, and ethers, expanding its utility as a synthetic intermediate. The enantiopurity of this diol is often crucial for its application in drug development, where stereochemistry plays a critical role in pharmacological activity.

This guide will explore the most effective and commonly employed methods for the synthesis of 1,2-ethanediol, 1-(2-furanyl)-, with a focus on providing practical, reproducible, and scientifically grounded information.

Synthetic Strategies: A Comparative Overview

The primary and most direct route to 1,2-ethanediol, 1-(2-furanyl)- is the dihydroxylation of the readily available starting material, 2-vinylfuran. Several methods have been developed for this transformation, each with its own set of advantages and limitations in terms of stereocontrol, yield, cost, and safety. This section will provide a comparative analysis of the key methodologies.

| Synthetic Method | Key Reagents | Stereoselectivity | Typical Yield | Key Advantages | Key Disadvantages |

| Sharpless Asymmetric Dihydroxylation | OsO₄ (catalytic), Chiral Ligand (e.g., (DHQD)₂PHAL), Co-oxidant (e.g., NMO) | High enantioselectivity | High | Predictable and high enantioselectivity. | High cost and toxicity of osmium tetroxide; cost of chiral ligands. |

| Upjohn Dihydroxylation | OsO₄ (catalytic), Co-oxidant (e.g., NMO) | Racemic | High | High yields; reliable for a range of alkenes.[1][2] | Produces a racemic mixture; toxicity of osmium tetroxide.[2] |

| Potassium Permanganate Dihydroxylation | KMnO₄ (cold, alkaline) | Racemic | Moderate | Low cost of reagents. | Over-oxidation to cleave the diol is a common side reaction, leading to lower yields.[3] |

| Enzymatic Dihydroxylation | Dioxygenase enzymes | High enantioselectivity | Varies | Environmentally benign; high stereoselectivity. | Substrate specificity can be a limitation; requires specialized enzymes. |

Catalytic Dihydroxylation of 2-Vinylfuran

The addition of two hydroxyl groups across the double bond of 2-vinylfuran is the most common strategy for the synthesis of 1,2-ethanediol, 1-(2-furanyl)-. This can be achieved using several catalytic systems, with osmium-based reagents being the most reliable and well-studied.

Sharpless Asymmetric Dihydroxylation: Accessing Enantiopure Diols

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[4] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids, such as dihydroquinidine (DHQD) or dihydroquinine (DHQ) derivatives. A stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO) or potassium ferricyanide(III), is used to regenerate the osmium(VIII) catalyst, allowing for the use of only a small amount of the toxic and expensive osmium tetroxide.[4]

Mechanism of Action:

The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the alkene double bond.[4] This forms a cyclic osmate ester intermediate. The chiral ligand creates a chiral environment around the osmium center, directing the approach of the alkene from one face, thus leading to the formation of a single enantiomer of the diol. Subsequent hydrolysis of the osmate ester releases the diol and the reduced osmium species, which is then re-oxidized by the co-oxidant to complete the catalytic cycle.

Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Enantioselective Synthesis of (R)-1-(2-furanyl)-1,2-ethanediol

This protocol is a representative procedure for the Sharpless Asymmetric Dihydroxylation of 2-vinylfuran. The choice of AD-mix-β is expected to yield the (R)-enantiomer. For the (S)-enantiomer, AD-mix-α would be used.

Materials:

-

2-Vinylfuran

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per 1.4 g of AD-mix-β) at room temperature, add methanesulfonamide (1 equivalent).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 2-vinylfuran (1 equivalent) to the cooled mixture.

-

Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) and stir for 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude diol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome:

This procedure is expected to yield the (R)-1-(2-furanyl)-1,2-ethanediol in high yield and high enantiomeric excess. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Upjohn Dihydroxylation: A Racemic Approach

The Upjohn dihydroxylation is a reliable and high-yielding method for the synthesis of vicinal diols, albeit as a racemic mixture.[1][2] Similar to the Sharpless method, it employs a catalytic amount of osmium tetroxide with a stoichiometric amount of a co-oxidant, most commonly N-methylmorpholine N-oxide (NMO).[1] This method is particularly useful when a racemic mixture of the diol is sufficient or when a subsequent resolution step is planned.

Mechanism of Action:

The mechanism of the Upjohn dihydroxylation is analogous to the Sharpless method, involving the formation of a cyclic osmate ester intermediate via a [3+2] cycloaddition.[1] However, in the absence of a chiral ligand, the osmium tetroxide can approach the alkene from either face with equal probability, resulting in the formation of a racemic mixture of the diol.

Experimental Protocol: Synthesis of Racemic 1-(2-furanyl)-1,2-ethanediol

Materials:

-

2-Vinylfuran

-

N-Methylmorpholine N-oxide (NMO) (50% solution in water)

-

Osmium tetroxide (4% solution in water)

-

Acetone

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-vinylfuran (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

-

To this solution, add N-methylmorpholine N-oxide (1.5 equivalents).

-

Add a catalytic amount of osmium tetroxide solution (e.g., 0.02 equivalents).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite.

-

Stir for 30 minutes, then extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude diol by flash column chromatography on silica gel.

Potassium Permanganate Dihydroxylation: A Cost-Effective Alternative

Dihydroxylation of alkenes can also be achieved using potassium permanganate (KMnO₄) under cold and alkaline conditions.[5] This method is significantly more cost-effective than osmium-based procedures. However, potassium permanganate is a very strong oxidizing agent, and over-oxidation of the diol to form carboxylic acids or other cleavage products is a common and often significant side reaction, which can lead to lower yields.[3]

Mechanism of Action:

The reaction proceeds through a cyclic manganate ester intermediate, analogous to the osmate ester in osmium-catalyzed reactions. This intermediate is then hydrolyzed to give the syn-diol. The reaction must be performed under cold and alkaline conditions to minimize over-oxidation.

Figure 2: Dihydroxylation of 2-vinylfuran using potassium permanganate.

Experimental Protocol: Synthesis of Racemic 1-(2-furanyl)-1,2-ethanediol

Materials:

-

2-Vinylfuran

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Ice

-

Ethanol

-

Water

-

Sodium bisulfite

-

Celites

-

Ethyl acetate

Procedure:

-

Dissolve 2-vinylfuran (1 equivalent) in a mixture of ethanol and water at 0 °C.

-

Prepare a solution of potassium permanganate (1.2 equivalents) and sodium hydroxide (2 equivalents) in water and cool it to 0 °C.

-

Slowly add the cold potassium permanganate solution to the stirred solution of 2-vinylfuran, maintaining the temperature at or below 5 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and the manganese dioxide is reduced.

-

Filter the mixture through a pad of Celite to remove the manganese salts.

-

Extract the filtrate with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Emerging Synthetic Routes

While catalytic dihydroxylation remains the dominant approach, other methods for the synthesis of 1,2-ethanediol, 1-(2-furanyl)- are being explored, driven by the desire for more sustainable and efficient processes.

Enzymatic Dihydroxylation

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. Certain dioxygenase enzymes are capable of catalyzing the dihydroxylation of alkenes with high enantioselectivity. This approach avoids the use of toxic heavy metals and can be performed under mild reaction conditions. However, the substrate scope of these enzymes can be limited, and the availability and cost of the required enzymes can be a barrier to large-scale implementation. Further research is needed to develop robust enzymatic systems for the efficient synthesis of 1,2-ethanediol, 1-(2-furanyl)-.

Safety and Handling Considerations

5.1. Osmium Tetroxide

Osmium tetroxide is highly toxic, volatile, and can cause severe damage to the eyes, skin, and respiratory tract.[6][7][8] All manipulations involving osmium tetroxide must be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[6][7][8] It is recommended to work with pre-made solutions to avoid handling the solid. Spills should be immediately neutralized with corn oil or a solution of sodium sulfite.[8]

5.2. Potassium Permanganate

Potassium permanganate is a strong oxidizing agent and can cause burns to the skin and eyes.[9] It is also a fire hazard when in contact with combustible materials. Appropriate PPE, including gloves and safety glasses, should be worn when handling solid potassium permanganate and its concentrated solutions. Reactions should be quenched carefully, as they can be exothermic.[10]

Conclusion

The synthesis of 1,2-ethanediol, 1-(2-furanyl)- can be effectively achieved through several methodologies, with the dihydroxylation of 2-vinylfuran being the most direct approach. The choice of method depends on the specific requirements of the synthesis, particularly the need for stereocontrol. The Sharpless Asymmetric Dihydroxylation is the premier method for obtaining enantiomerically pure diol, which is often a critical requirement in pharmaceutical applications. For applications where a racemic mixture is acceptable, the Upjohn dihydroxylation offers a high-yielding and reliable alternative. While potassium permanganate provides a low-cost option, its use is often hampered by lower yields due to over-oxidation. The development of enzymatic methods holds promise for a more sustainable and selective synthesis in the future. Researchers and drug development professionals should carefully consider the trade-offs between stereoselectivity, yield, cost, and safety when selecting a synthetic route for this valuable building block.

References

-

Balachari, D., & O'Doherty, G. A. (2000). Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. Organic letters, 2(6), 863–866. [Link]

-

Connecticut College. (n.d.). Osmium Tetroxide Procedures. Retrieved from [Link]

-

Harvard University Environmental Health & Safety. (n.d.). Lab Safety Guideline: Osmium Tetroxide. Retrieved from [Link]

-

Stony Brook University Environmental Health and Safety. (n.d.). Osmium Tetroxide. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (2009). Standard Operating Procedure Working with Osmium Tetroxide. Retrieved from [Link]

-

Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

-

Reddit. (2018). Potassium Permanganate consumption? Safety help. r/chemistry. Retrieved from [Link]

-

LibreTexts. (2023). 4.3: Oxidation of Alkenes- Epoxidation and Dihydroxylation (review from CHM 222). Chemistry LibreTexts. Retrieved from [Link]

- Jew, S., Kim, H., Kim, J., & Park, H. (1997).

-

Balachari, D., & O'Doherty, G. A. (2000). Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Furyl)-1,2-ethanediol. Retrieved from [Link]

-

LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Dihydroxylation. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-furanyl)-. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Ethanediol, 1,2-di-2-furanyl-. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Ethanediol, 1-(2-furanyl)-. NIST WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Upjohn dihydroxylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Potassium permanganate. Retrieved from [Link]

-

YouTube. (2021). Syn Dihydroxylation of Alkenes | Osmium Tetroxide or Potassium Permanganate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Alkene syn dihydroxylation with malonoyl peroxides. Retrieved from [Link]

-

PraxiLabs. (n.d.). Standardization of Potassium Permanganate In 7 Steps. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-furanyl)-. NIST WebBook. Retrieved from [Link]

- ScienceDirect. (1988). Concise enantioselective synthesis of (+)-asperlin by application of the Sharpless kinetic resolution to 2-furylmethanol derivatives. Tetrahedron Letters, 29(4), 435-438.

-

YouTube. (2023). How To Prepare Potassium Permanganate Solution?. Chemistry For Everyone. Retrieved from [Link]

-

Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

-

Semantic Scholar. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

Macmillan Group. (2002). The Career of K. Barry Sharpless. Retrieved from [Link]

-

Wikipedia. (n.d.). Potassium permanganate. Retrieved from [Link]

-

ResearchGate. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

-

Semantic Scholar. (1998). Enantioselective Synthesis of Eucomols Using Sharpless Catalytic Asymmetric Dihydroxylation. Retrieved from [Link]

- Eurasian Chemical Communications. (2021).

-

ACS GCI Pharmaceutical Roundtable. (n.d.). From 1,2 diols. WordPress. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactions of a 2(5 H )-Furanone Bearing Two Furyl Substituents. Retrieved from [Link]

Sources

- 1. Upjohn Dihydroxylation [organic-chemistry.org]

- 2. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]

- 7. bu.edu [bu.edu]

- 8. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 9. praxilabs.com [praxilabs.com]

- 10. reddit.com [reddit.com]

Introduction: A Versatile Chiral Synthon from a Bio-based Lineage

An In-Depth Technical Guide to 1-(2-furyl)-1,2-ethanediol: Structure, Properties, and Synthetic Applications

1-(2-furyl)-1,2-ethanediol is a heterocyclic organic compound that merges the functionalities of a furan ring and a vicinal diol (glycol). Possessing a stereogenic center, it is a valuable chiral building block in modern organic synthesis. Its structure, derived conceptually from biomass feedstocks like furfural, places it at the intersection of sustainable chemistry and the synthesis of complex, high-value molecules.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic routes, and key applications, underscoring its utility as a versatile synthon in the creation of novel chemical entities.

PART 1: Molecular Architecture and Physicochemical Profile

Chemical Structure and Stereoisomerism

The fundamental structure of 1-(2-furyl)-1,2-ethanediol consists of an ethane-1,2-diol backbone where one of the carbon atoms (C1) is substituted with a furan-2-yl group. This substitution renders the C1 carbon chiral, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(furan-2-yl)ethane-1,2-diol and (S)-1-(furan-2-yl)ethane-1,2-diol.

-

IUPAC Name: 1-(furan-2-yl)ethane-1,2-diol[3]

-

CAS Registry Number:

The SMILES string for the molecule is C1=COC(=C1)C(CO)O.[3] The presence of both a hydrogen-bond donating diol and a weakly basic furan ring dictates its chemical behavior and intermolecular interactions.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 1-(2-furyl)-1,2-ethanediol are crucial for its handling, purification, and reaction design. The data presented below is a consolidation of experimental and predicted values from various chemical databases.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid or solid | General Observation |

| Boiling Point | 83-85 °C (at 0.01 Torr) | LookChem[6] |

| Density (Predicted) | 1.271 ± 0.06 g/cm³ | LookChem[6] |

| pKa (Predicted) | 13.28 ± 0.20 | LookChem[6] |

| Polar Surface Area (PSA) | 53.60 Ų | Chemsrc[7] |

| LogP (Predicted) | 0.305 | LookChem[6] |

| Kovats Retention Index | 1099 (Standard non-polar column) | PubChem[3] |

Spectroscopic Signature: The characterization of 1-(2-furyl)-1,2-ethanediol relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons (typically in the δ 6.0-7.5 ppm range), the methine proton (-CH(OH)-), the methylene protons (-CH₂OH), and the two hydroxyl protons. The hydroxyl signals may be broad and their chemical shift can be dependent on concentration and solvent.[8][9]

-

¹³C NMR: The carbon spectrum will display six unique signals corresponding to the four carbons of the furan ring and the two carbons of the ethanediol side chain.

-

Mass Spectrometry (GC-MS): Electron ionization mass spectrometry data is available, which is critical for confirming the molecular weight and fragmentation pattern.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, indicative of the O-H stretching of the diol group, along with C-O stretching bands and characteristic absorptions for the furan ring.

PART 2: Synthesis, Reactivity, and Experimental Protocols

As a senior application scientist, the true value of a molecule lies in its reliable synthesis and predictable reactivity. This section details the causality behind synthetic choices and provides actionable protocols.

Strategic Synthesis: The Dihydroxylation Approach

One of the most direct and reliable methods for synthesizing vicinal diols is the dihydroxylation of an alkene.[10] For 1-(2-furyl)-1,2-ethanediol, the logical precursor is 2-vinylfuran, a readily available starting material derived from furfural. The Sharpless Asymmetric Dihydroxylation provides an excellent pathway to enantiomerically enriched products, a critical requirement for pharmaceutical applications.

Causality of Experimental Choice: The Sharpless dihydroxylation is chosen for its high degree of stereocontrol, broad substrate scope, and well-documented mechanism. The use of a chiral ligand complexed with osmium tetroxide allows for the facial selection of the double bond, leading to a high enantiomeric excess (ee) of the desired diol enantiomer. The catalytic nature of the osmium tetroxide, regenerated by a stoichiometric oxidant like N-methylmorpholine N-oxide (NMO), makes the process cost-effective and reduces heavy metal waste.

Caption: Asymmetric dihydroxylation of 2-vinylfuran.

Detailed Experimental Protocol: Synthesis of (R)-1-(2-furyl)-1,2-ethanediol

This protocol is a self-validating system. Each step includes checks and expected outcomes to ensure the reaction is proceeding as planned.

Materials & Reagents:

-

2-Vinylfuran (99%)

-

AD-mix-β

-

tert-Butanol (t-BuOH)

-

Water (deionized)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (14 g, ~10 mmol scale) and a solvent mixture of t-BuOH (50 mL) and water (50 mL). Stir the mixture at room temperature until both phases are clear and the solids have dissolved. Cool the flask to 0 °C in an ice bath.

-

Expertise Insight: Pre-cooling the mixture is critical to control the initial exotherm and prevent side reactions, thereby maximizing stereoselectivity.

-

-

Substrate Addition: Once the mixture is cooled, add 2-vinylfuran (0.94 g, 10 mmol) dropwise over 5 minutes. Stir the reaction vigorously at 0 °C.

-

Trustworthiness Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc eluent. The starting material (alkene) will have a higher Rf value than the product (diol). The reaction is typically complete within 6-12 hours.

-

-

Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (15 g) and allowing the mixture to warm to room temperature. Stir for 1 hour.

-

Causality: Sodium sulfite reduces any remaining osmium species to a more benign, lower oxidation state, which is essential for a safe and clean workup. The color of the mixture should change from dark brown to a lighter suspension.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexane:EtOAc (from 4:1 to 1:2).

-

Self-Validation: Fractions should be collected and analyzed by TLC. Fractions containing the pure product (as determined by a single spot on TLC) are combined and the solvent is evaporated to yield the final product as a viscous oil or low-melting solid.

-

Reactivity and Derivative Formation

The synthetic utility of 1-(2-furyl)-1,2-ethanediol stems from the distinct reactivity of its two functional groups: the vicinal diol and the furan ring.

-

Diol Reactions: The adjacent hydroxyl groups can be readily derivatized. They can undergo esterification to form mono- or di-esters, etherification, or protection as acetals (e.g., with acetone to form an acetonide).[11] These reactions are fundamental for integrating the molecule into larger structures or for modulating its physical properties like solubility and stability.

-

Furan Ring Reactions: The furan ring can be hydrogenated to the corresponding tetrahydrofuran derivative, which is a more stable and flexible scaffold. It can also participate in cycloaddition reactions, although the electron-donating nature of the oxygen atom makes it less reactive in standard Diels-Alder reactions compared to more electron-deficient dienes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. zsmaterials-sales.com [zsmaterials-sales.com]

- 3. 1-(2-Furyl)-1,2-ethanediol | C6H8O3 | CID 566112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Ethanediol, 1-(2-furanyl)- [webbook.nist.gov]

- 5. 1,2-Ethanediol, 1-(2-furanyl)- [webbook.nist.gov]

- 6. lookchem.com [lookchem.com]

- 7. 1-(2-Furyl)ethylene glycol | CAS#:19377-75-4 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. 1,2-Diol synthesis by additions [organic-chemistry.org]

- 11. (R)-1-(Furan-2-yl)ethane-1,2-diol (14086-08-9) for sale [vulcanchem.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Furan-Based Diols: Synthesis, Polymerization, and Applications

Abstract

The transition from a fossil-based to a bio-based economy is a paramount challenge for the chemical industry. Furan-based compounds, derived from renewable biomass, are at the forefront of this transition, offering a platform for sustainable chemicals and materials.[1][2] Among these, furan-based diols, particularly 2,5-bis(hydroxymethyl)furan (BHMF), are emerging as pivotal building blocks for high-performance polymers, poised to replace their petroleum-derived counterparts.[3][4] This technical guide provides a comprehensive literature review on furan-based diols, detailing their synthesis from biomass, exploring their polymerization into valuable materials like polyesters and polyurethanes, and outlining the key structure-property relationships that govern their performance. This document is intended for researchers, chemists, and material scientists engaged in sustainable polymer development.

The Strategic Importance of Furan-Based Diols

The chemical industry's reliance on non-renewable fossil resources is unsustainable, prompting a global shift towards greener alternatives.[2] Biomass, an abundant and carbon-neutral feedstock, is a promising source for a new generation of platform chemicals.[1] 5-Hydroxymethylfurfural (HMF), often called a "sleeping giant," is a key C6 platform chemical readily derived from the dehydration of carbohydrates like fructose and glucose.[5][6][7]

The versatile chemical structure of HMF, featuring an aldehyde, a hydroxyl group, and a furan ring, allows for its conversion into a multitude of high-value derivatives. One of the most significant of these is 2,5-bis(hydroxymethyl)furan (BHMF), also known as 2,5-furandimethanol (FDM).[7] BHMF is a rigid, thermally stable diol that serves as a bio-based monomer for creating advanced polymers, including polyesters, polyurethanes, and epoxy resins.[4][8] These polymers exhibit properties that can rival or even exceed those of traditional plastics, such as polyethylene terephthalate (PET), offering enhanced thermal stability, superior gas barrier properties, and a reduced carbon footprint.[9]

This guide will delve into the core scientific principles and practical methodologies for working with furan-based diols, focusing on their synthesis from HMF and their subsequent polymerization.

Synthesis of Furan-Based Diols: From Biomass to Monomer

The primary route to the most common furan-based diol, BHMF, involves the selective reduction of the aldehyde group in HMF. The choice of catalyst and reaction conditions is critical to achieving high yields and preventing undesirable side reactions, such as over-hydrogenation of the furan ring or etherification.[7][10]

Key Synthetic Pathways to 2,5-Bis(hydroxymethyl)furan (BHMF)

The conversion of HMF to BHMF is a hydrogenation process that can be achieved through several catalytic routes.[3]

-

Catalytic Hydrogenation: This is the most common method, typically employing a heterogeneous catalyst under a hydrogen atmosphere. A variety of metal catalysts have been explored:

-

Noble Metal Catalysts: Ruthenium (Ru) and Platinum (Pt) based catalysts show high efficacy. For instance, a Ru(OH)x/ZrO₂ catalyst achieved up to 99% selectivity for BHMF at 120°C and 15 bar H₂.[3] Similarly, Pt/MCM-41 has been reported to yield 98.9% selectivity in water at a mild 35°C.[10]

-

Non-Noble Metal Catalysts: To improve cost-effectiveness, catalysts based on copper (Cu), nickel (Ni), and cobalt (Co) are actively researched. Cu-based systems are particularly noted for high selectivity towards BHMF while minimizing ether byproduct formation.[10]

-

-

Catalytic Transfer Hydrogenation (CTH): This approach offers a potentially safer and more operationally simple alternative to using high-pressure hydrogen gas.[2] In CTH, a hydrogen donor molecule, such as a secondary alcohol (e.g., isopropanol) or formic acid, provides the hydrogen in situ. Zirconium-based catalysts have demonstrated excellent performance in CTH, achieving superior BHMF yields (93.4-99.2%) at moderate temperatures (120-140°C).[2]

-

Meerwein-Ponndorf-Verley (MPV) Reduction: This is a specific type of CTH reaction using an alcohol as the hydrogen donor and a metal alkoxide catalyst. It is a highly selective method for reducing aldehydes and ketones.[1]

The overall synthetic pathway from biomass to BHMF is a cornerstone of furan chemistry.

Caption: From renewable sugars to the BHMF monomer.

Other Notable Furan-Based Diols

While BHMF is the most studied, other furan-based diols are gaining attention for their unique properties.

-

3,4-Bis(hydroxymethyl)furan (3,4-BHMF): An isomer of BHMF, this diol has been shown to produce polyesters with higher thermal stability compared to their 2,5-BHMF counterparts.[11][12] Its synthesis typically involves the reduction of dimethyl 3,4-furandicarboxylate.[11]

-

Isosorbide: A rigid bicyclic diol produced by the dehydration of sorbitol (derived from glucose).[13] It contains two fused furan rings (a hexahydrofuro[3,2-b]furan structure) and is used to increase the glass transition temperature and stiffness of polymers.[13][14] However, as a secondary diol, it exhibits lower reactivity, which can pose challenges in achieving high molecular weight polymers.[14][15]

-

2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF): This diol is produced by the complete hydrogenation of HMF, including the furan ring. The absence of the aromatic furan ring results in more flexible polymers compared to those made from BHMF.[1][2]

| Diol Name | Structure | Precursor | Key Feature |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Aromatic Furan Ring with two primary -OH | 5-HMF | Rigid, thermally stable, primary diol.[4] |

| 3,4-Bis(hydroxymethyl)furan (3,4-BHMF) | Isomer of BHMF | 3,4-Furandicarboxylic Acid | Confers higher thermal stability to polyesters.[11] |

| Isosorbide | Fused Saturated Furan Rings | Sorbitol (from Glucose) | Very rigid, secondary diol, increases Tg.[13] |

| 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF) | Saturated THF Ring | 5-HMF | Flexible, non-aromatic structure.[1] |

| Table 1: Comparison of key furan-based diols. |

Polymerization of Furan-Based Diols

The two primary hydroxyl groups of BHMF make it an ideal monomer for step-growth polymerization, primarily to produce polyesters and polyurethanes.[4][16]

Furan-Based Polyesters

Furan polyesters are synthesized by reacting a furan-based diol with a dicarboxylic acid (or its ester derivative) via polycondensation. These materials are considered leading bio-based alternatives to PET and PBT.[14][17]

The synthesis is often performed via a two-step melt polycondensation process, which is industrially relevant.[14] The first step is an esterification or transesterification reaction, followed by a second polycondensation step under high vacuum and temperature to remove the condensation byproduct (e.g., water or methanol) and build molecular weight.[14]

Caption: Polycondensation of a furan diol and a diacid.

The properties of the resulting polyester are highly dependent on the comonomers used. The rigid furan ring in BHMF generally leads to polymers with higher glass transition temperatures (Tg) and enhanced mechanical stiffness compared to their aliphatic counterparts.[14] However, the chain length of the aliphatic diacid comonomer also plays a crucial role; longer chains increase flexibility, leading to lower Tg and melting temperatures (Tm).[9][14]

Furan-Based Polyurethanes

Polyurethanes (PUs) are formed through the polyaddition reaction of a diol with a diisocyanate. Furan-based diols can be used as chain extenders or as the primary polyol component to create sustainable PUs with unique properties.[18][19][20] The incorporation of the furan moiety can enhance thermal stability and has been shown to impart interesting triboelectric properties, making these materials suitable for energy harvesting applications.[19][21]

Caption: Polyaddition reaction for polyurethane synthesis.

Enzymatic Polymerization

As an alternative to high-temperature melt polycondensation, enzymatic polymerization offers a greener, more sustainable synthesis route.[22] Lipases, such as Candida antarctica Lipase B (CalB), can effectively catalyze the polycondensation of furan diols and diacids under mild conditions.[21][22] This method avoids harsh conditions that can lead to the degradation of the thermally sensitive furan ring, a significant challenge in conventional polymerization.[6][12] Enzymatic routes have successfully produced furan-based copolyesters with molecular weights up to 35,000 g/mol .[22]

| Polymer Type | Synthesis Method | Key Monomers | Notable Properties |

| Polyesters | Melt Polycondensation | BHMF + Dicarboxylic Acids (e.g., succinic, adipic, FDCA) | High Tg, good thermal stability, excellent gas barrier properties.[9][14] |

| Polyurethanes | Polyaddition | BHMF + Diisocyanates (e.g., MDI, TDI) | Enhanced thermal stability, promising triboelectric materials.[19][21] |

| Copolyesters | Enzymatic Polymerization | BHMF + Dimethyl 2,5-furandicarboxylate + Aliphatic Diols | Synthesized under mild conditions, avoids monomer degradation.[22] |

| Table 2: Polymer classes derived from furan-based diols. |

Experimental Protocol: Synthesis of BHMF via Catalytic Transfer Hydrogenation (CTH)

This protocol describes a lab-scale synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) from 5-Hydroxymethylfurfural (HMF) using a heterogeneous catalyst and isopropanol as a hydrogen donor. This method is adapted from principles described in the literature.[1][2][3]

Objective: To achieve high-yield, selective conversion of HMF to BHMF.

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Zirconium-based catalyst (e.g., ZrO(OH)₂)

-

Isopropanol (Reagent Grade)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

High-pressure reaction vessel with magnetic stirring and temperature control

Procedure:

-

Catalyst Activation (if required): Follow the manufacturer's or literature procedure for catalyst pre-treatment. This often involves heating under an inert atmosphere to remove adsorbed water. Causality: Proper activation ensures maximum catalytic sites are available, leading to higher reaction efficiency.

-

Reactor Charging:

-

To a clean, dry high-pressure reactor, add HMF (e.g., 1.0 g).

-

Add the catalyst (e.g., 5-10 wt% relative to HMF).

-

Add isopropanol (e.g., 50 mL). Causality: Isopropanol serves as both the solvent and the hydrogen donor in the CTH process.

-

-

Reaction Execution:

-

Seal the reactor securely.

-

Purge the reactor 3-5 times with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen. Causality: Removing oxygen prevents unwanted oxidative side reactions.

-

Begin vigorous magnetic stirring.

-

Heat the reactor to the target temperature (e.g., 120-150°C).[2] The optimal temperature balances reaction rate with selectivity.

-

Maintain the reaction for a set time (e.g., 3-6 hours). Monitor the reaction progress by taking small aliquots (if the reactor setup allows) for analysis.[3]

-

-

Work-up and Product Isolation:

-

After the reaction is complete, cool the reactor to room temperature.

-

Vent any residual pressure.

-

Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and potentially reused. Causality: Catalyst recovery is crucial for process economy and sustainability.

-

Transfer the filtrate to a round-bottom flask and remove the isopropanol solvent using a rotary evaporator.

-

The resulting crude product will contain BHMF and byproducts. Dissolve the crude solid in a minimal amount of hot water.

-

Perform a liquid-liquid extraction with ethyl acetate (e.g., 3 x 50 mL). BHMF has good solubility in ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and evaporate the ethyl acetate under reduced pressure to yield the crude BHMF solid.

-

-

Purification and Validation:

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure BHMF as a white crystalline solid.

-

Validation: Confirm product identity and purity using:

-

Challenges and Future Outlook

Despite the immense potential of furan-based diols, several challenges must be addressed for their widespread commercial adoption.

-

Monomer Stability: The furan ring, particularly in BHMF, can be unstable under the high temperatures and acidic conditions often used in melt polycondensation, leading to discoloration (yellowing or browning) and side reactions.[6][8] This necessitates the development of milder polymerization techniques, such as enzymatic catalysis, or the use of stabilizers.[6][22]

-

Industrial Scale-Up: While lab-scale syntheses are well-established, the cost-effective, large-scale production of high-purity HMF and its subsequent conversion to BHMF remains a significant hurdle.[6][23] Efficient separation and purification of HMF from complex biomass hydrolysates is a key area of ongoing research.[23]

-

Reactivity of Isomers: The lower reactivity of secondary diols like isosorbide makes it challenging to synthesize high molecular weight polymers, often requiring specialized catalysts or reaction conditions.[14][15]

The future of furan-based diols lies in overcoming these challenges. Continued innovation in catalysis for both monomer synthesis and polymerization will be crucial. Exploring copolymerization strategies to tailor properties and developing more robust, thermally stable furanic structures will broaden their application scope.[6][14]

Conclusion

Furan-based diols represent a vital class of bio-based monomers that are integral to the development of a sustainable polymer industry. Derived from renewable carbohydrates, compounds like 2,5-bis(hydroxymethyl)furan provide a direct pathway to high-performance polyesters and polyurethanes with compelling properties. While challenges related to monomer stability and production scale remain, ongoing research in catalysis, enzymatic processes, and polymer chemistry is steadily paving the way for these sustainable building blocks to replace their fossil-fuel-derived predecessors in a wide range of applications, from packaging and textiles to advanced functional materials.

References

- FUR4Sustain. (n.d.). Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan.

- BioResources. (2018, May 27). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization.

- Wiley Online Library. (n.d.). Synthetic approaches to 2,5-bis(hydroxymethyl)furan (BHMF): a stable bio-based diol.

- Alfa Chemistry. (n.d.). 2,5-Furandimethanol - Biosynthesis.

- National Center for Biotechnology Information (PMC). (n.d.). Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols.

- Frontiers. (2022, June 3). Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols.

- ACS Publications. (n.d.). Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity.

- MDPI. (2024, July 19). Modifications of Furan-Based Polyesters with the Use of Rigid Diols.

- National Center for Biotechnology Information (NIH). (n.d.). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions.

- ResearchGate. (n.d.). Modifications of Furan-Based Polyesters with the Use of Rigid Diols.

- ACS Publications. (2019, February 26). Difuranic Diols for Renewable Polymers with Pendent Furan Rings.

- ACS Publications. (2021, July 6). Selective Conversion of Furfural into Diols over Co-Based Catalysts: Importance of the Coordination of Hydrogenation Sites and Basic Sites.

- National Center for Biotechnology Information (PMC). (n.d.). Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties.

- Wikipedia. (n.d.). Isosorbide.

- ResearchGate. (n.d.). Selective Conversion of Furfural into Diols over Co-Based Catalysts: Importance of the Coordination of Hydrogenation Sites and Basic Sites | Request PDF.

- GS Biomats. (n.d.). 2,5-Furandimethanol (FDM/BHMF) Company, CAS 1883-75-6.

- ACS Publications. (2023, March 2). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials.

- ResearchGate. (n.d.). Comparison of the two furan-based diols used in this study. A) Isolated....

- ResearchGate. (n.d.). Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity.

- National Center for Biotechnology Information (NIH). (2023, March 2). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials.

- Benchchem. (n.d.). Technical Support Center: 2,5-Furandimethanol (FDM) Synthesis and Application.

- Royal Society of Chemistry. (2021, September 8). Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p....

- ACS Publications. (2021, July 30). From Lab to Market: Current Strategies for the Production of Biobased Polyols.

- MDPI. (n.d.). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols.

- Royal Society of Chemistry. (n.d.). Polyurethanes synthesized using biomass-derived furan diols as sustainable triboelectric materials.

- National Center for Biotechnology Information (PMC). (2023, August 19). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates.

- MDPI. (n.d.). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks.

- ChemicalBook. (2022, February 22). What is 2,5-Furandimethanol used for?.

- Organic Chemistry Portal. (n.d.). Furan synthesis.

- SpringerLink. (2022, December 1). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.

Sources

- 1. Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]

- 4. 2,5-Furandimethanol (FDM/BHMF) Company, CAS 1883-75-6 | GS Biomats [gsbiomats.com]

- 5. fur4sustain.eu [fur4sustain.eu]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isosorbide - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. communities.springernature.com [communities.springernature.com]

- 16. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Polyurethanes synthesized using biomass-derived furan diols as sustainable triboelectric materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. What is 2,5-Furandimethanol used for?_Chemicalbook [chemicalbook.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Furan Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone in medicinal chemistry. Its unique electronic properties, planarity, and capacity for hydrogen bonding allow it to serve as a versatile pharmacophore, capable of interacting with a wide array of biological targets. While naturally occurring in many compounds, synthetic furan derivatives have emerged as a particularly fruitful area of research, leading to the development of potent agents with a broad spectrum of biological activities. This guide provides a technical overview of the diverse bioactivities of furan derivatives, focusing on their mechanisms of action, the experimental protocols used for their evaluation, and the structure-activity relationships that govern their therapeutic potential.

Chapter 1: The Expansive Spectrum of Furan's Biological Activities

Furan derivatives have demonstrated a remarkable range of pharmacological effects, underscoring their importance in the search for new therapeutic agents. Their activities span from fighting infectious diseases to combating cancer and managing neurological disorders. This diversity stems from the furan ring's ability to be chemically modified, allowing for the fine-tuning of its steric and electronic properties to achieve specific interactions with biological macromolecules.

The primary biological activities investigated include:

-

Antimicrobial Activity: Furan derivatives, particularly nitrofurans, are well-known for their potent antibacterial properties. They are effective against a wide range of Gram-positive and Gram-negative bacteria. Their utility also extends to antifungal and antiprotozoal applications.

-

Anticancer Activity: A significant number of novel furan-containing compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms often involve inducing apoptosis, inhibiting key enzymes involved in cell proliferation, or damaging DNA.

-

Anti-inflammatory Activity: Certain furan derivatives exhibit significant anti-inflammatory effects by modulating the production of inflammatory mediators like nitric oxide and prostaglandins.

-

Anticonvulsant Activity: The furan scaffold has been incorporated into molecules designed to treat neurological disorders, with some derivatives showing promising anticonvulsant properties in preclinical models.

-

Antioxidant Activity: The ability of some furan derivatives to scavenge free radicals makes them interesting candidates for conditions associated with oxidative stress.

Caption: Overview of the diverse biological activities exhibited by furan derivatives.

Chapter 2: Mechanistic Deep Dive: Anticancer Action

The anticancer potential of furan derivatives is a major focus of current research. These compounds can exert their cytotoxic effects through various mechanisms, often involving direct interaction with cellular machinery or disruption of critical signaling pathways.

A prominent mechanism is the inhibition of crucial enzymes required for cancer cell survival and proliferation. For instance, certain furan-containing compounds have been identified as potent inhibitors of topoisomerase II, an enzyme that is vital for DNA replication and repair. By stabilizing the enzyme-DNA complex, these inhibitors lead to double-strand breaks in DNA, ultimately triggering programmed cell death (apoptosis).

Another key strategy is the induction of oxidative stress . Some furan derivatives can generate reactive oxygen species (ROS) within cancer cells. The elevated levels of ROS overwhelm the cell's antioxidant defenses, causing damage to DNA, proteins, and lipids, which culminates in apoptosis.

Data Presentation: Cytotoxicity of Novel Furan-Based Compounds

The efficacy of anticancer compounds is quantified by their IC₅₀ value, which represents the concentration required to inhibit 50% of cancer cell growth. The table below summarizes the in vitro cytotoxicity of representative furan derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Furan-Chalcone Hybrid | A549 (Lung) | 2.5 | |

| Furan-Chalcone Hybrid | MCF-7 (Breast) | 5.1 | |

| Furo[2,3-d]pyrimidine | HCT-116 (Colon) | 1.8 | |

| Furo[2,3-d]pyrimidine | HepG2 (Liver) | 3.2 | |

| Substituted Furanone | K562 (Leukemia) | 0.9 |

This table is a representative summary. IC₅₀ values are highly dependent on the specific molecular structure and the cell line being tested.

Caption: Key anticancer mechanisms of action for furan derivatives.

Chapter 3: Antimicrobial Efficacy and Mechanisms

The antimicrobial legacy of furan derivatives is most famously represented by the nitrofurans, such as nitrofurantoin, which has been used for decades to treat urinary tract infections. The core mechanism of these compounds relies on their reduction by bacterial nitroreductases into highly reactive electrophilic intermediates. These intermediates are non-specific in their targets, binding to and inactivating a wide range of bacterial ribosomal proteins and enzymes, and also causing DNA damage. This multi-targeted approach is a key reason why the development of bacterial resistance to nitrofurans has been relatively slow.

Beyond the classic nitrofurans, newer research has explored other furan derivatives for their ability to:

-

Inhibit Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some furan compounds have been shown to interfere with the signaling pathways that control biofilm formation, making bacteria more susceptible to conventional treatments.

-

Act as Enzyme Inhibitors: Specific furan derivatives have been designed to inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, which are validated targets for antibiotic development.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Furan Derivatives

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of a compound's potency.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Nitrofuran Derivative | Escherichia coli | 2-4 | |

| Nitrofuran Derivative | Staphylococcus aureus | 4-8 | |

| Furan-based Quinolone | Pseudomonas aeruginosa | 16 | N/A |

| Dihydrofuranone | Candida albicans | 8 | N/A |

This table provides illustrative data. MIC values can vary based on the specific strain and testing conditions.

Chapter 4: Core Experimental Protocols for Activity Assessment

Evaluating the biological activity of novel furan derivatives requires robust and reproducible experimental protocols. The choice of assay is dictated by the specific activity being investigated. Here, we detail two fundamental protocols: the MTT assay for assessing cytotoxicity and the broth microdilution method for determining antimicrobial MIC.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. It is a quantitative method performed in a 96-well microtiter plate.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the furan derivative in the broth medium. Typically, 100 µL of broth is added to each well, and the compound is serially diluted across the plate, leaving a positive control (no compound) and a negative control (no bacteria) well.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The result can also be read using a plate reader at 600 nm.

-

Validation: The positive control well should be turbid, and the negative control well should be clear. These controls validate the assay's integrity.

Chapter 5: Structure-Activity Relationships (SAR) and Future Outlook

The biological activity of a furan derivative is not determined by the furan ring alone but by the nature and position of the substituents attached to it. Structure-Activity Relationship (SAR) studies are critical for optimizing lead compounds into potent drug candidates.

Key SAR insights include:

-

Electron-Withdrawing Groups: For antimicrobial nitrofurans, the presence of an electron-withdrawing nitro group at the 5-position is essential for their mechanism of action, as it facilitates the reductive activation by bacterial enzymes.

-

Lipophilicity: The overall lipophilicity of the molecule, often modulated by adding or modifying side chains, plays a crucial role in its ability to cross cell membranes and reach its intracellular target.

-

Steric Factors: The size and shape of substituents can influence how the molecule fits into the binding pocket of a target enzyme or receptor, dictating its potency and selectivity.

Future Directions: The future of furan-based drug discovery is bright. The focus is shifting towards the design of hybrid molecules that combine the furan scaffold with other known pharmacophores to create multi-target agents, which could be particularly effective against complex diseases like cancer or drug-resistant infections. Furthermore, a deeper understanding of the toxicology and metabolic profiles of furan derivatives will be essential for translating promising laboratory findings into clinically successful therapeutics.

References

-

Title: Nitrofurantoin and the Lessons Learned for Antibiotic Development. Source: ACS Infectious Diseases. URL: [Link]

-

Title: Nitrofurans: A new class of antimicrobials for the treatment of antibiotic-resistant bacteria. Source: Expert Review of Anti-infective Therapy. URL: [Link]

-

Title: Synthesis, biological evaluation and molecular docking studies of novel furan-chalcone hybrids as potential anticancer agents. Source: Bioorganic Chemistry. URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel furo[2,3-d]pyrimidine derivatives as potent anticancer agents. Source: European Journal of Medicinal Chemistry. URL: [Link]

-

Title: Synthesis and biological evaluation of novel furan derivatives as potential anti-inflammatory agents. Source: Medicinal Chemistry Research. URL: [Link]

-

Title: A review on the synthesis and anticancer activity of furanone derivatives. Source: Mini-Reviews in Medicinal Chemistry. URL: [Link]

A Technical Guide to the Reaction Mechanisms of 1-(2-furanyl)-1,2-ethanediol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the core reaction mechanisms of 1-(2-furanyl)-1,2-ethanediol, a versatile building block in organic synthesis. By dissecting the interplay between the furan ring and the vicinal diol functionality, we aim to furnish researchers and drug development professionals with a foundational understanding of its reactivity, enabling the strategic design of novel synthetic pathways and the development of innovative therapeutics.

Introduction: The Structural and Electronic Landscape of 1-(2-furanyl)-1,2-ethanediol

1-(2-furanyl)-1,2-ethanediol, with the chemical formula C6H8O3, is a chiral molecule featuring a furan ring substituted at the 2-position with a 1,2-ethanediol moiety.[1] The furan ring, an aromatic heterocycle, imparts unique electronic characteristics that profoundly influence the molecule's reactivity. Computational studies on furan reveal its electron-rich nature, making it susceptible to electrophilic attack and oxidation.[2] The vicinal diol group, on the other hand, is prone to oxidation, reduction, and rearrangement reactions. The synergy between these two functional groups dictates the diverse reaction pathways available to this compound.

Core Reaction Mechanisms

The reactivity of 1-(2-furanyl)-1,2-ethanediol can be broadly categorized into reactions involving the furan ring and those centered on the diol functionality. Often, these pathways are interconnected, leading to complex molecular transformations.

Oxidation Reactions: Unlocking Diverse Synthetic Intermediates

The oxidation of 1-(2-furanyl)-1,2-ethanediol can proceed through several pathways, depending on the oxidant and reaction conditions.

2.1.1. Oxidation of the Diol Functionality:

The vicinal diol is susceptible to oxidative cleavage by reagents such as periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4). This reaction proceeds through a cyclic intermediate, leading to the formation of 2-furfural and formaldehyde.

Alternatively, selective oxidation of one of the hydroxyl groups can yield the corresponding α-hydroxy ketone or α-hydroxy aldehyde. This transformation is crucial for the synthesis of various bioactive molecules.

2.1.2. Oxidation of the Furan Ring:

The electron-rich furan ring is prone to oxidation, which can lead to ring-opening products.[3] Oxidants like hydrogen peroxide, often in the presence of a catalyst, can convert furan derivatives into maleic acid or its derivatives.[4][5] This process is believed to proceed through an endoperoxide intermediate. While direct experimental evidence for 1-(2-furanyl)-1,2-ethanediol is limited, it is plausible that under appropriate oxidative conditions, it would yield maleic acid and other degradation products.

The furan ring can also be bioactivated through epoxidation by cytochrome P450 enzymes.[6] The resulting epoxide is a reactive intermediate that can undergo nucleophilic attack, leading to the formation of various adducts. This pathway is of particular interest in drug metabolism and toxicology studies.

Experimental Protocol: Catalytic Oxidation of Furan Derivatives